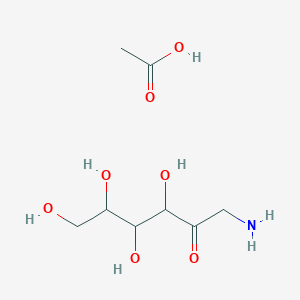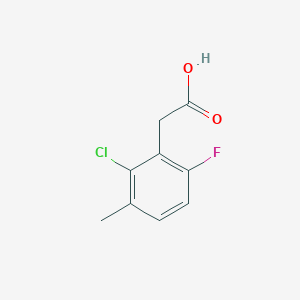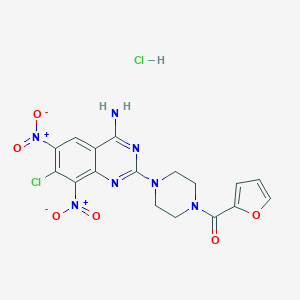
Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride is a compound that has gained significant attention in scientific research due to its unique properties. This compound is an organic molecule that contains both a quinazoline and a furanyl group, making it an interesting target for synthesis and study. In
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Additionally, Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride has several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Additionally, Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory properties and can inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride in lab experiments is its potent anti-cancer activity. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the growth of bacteria and fungi. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration methods to minimize toxicity.
Zukünftige Richtungen
There are several future directions for the study of Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride. One direction is to further explore its potential as an anti-cancer agent. Studies could focus on identifying the specific signaling pathways and enzymes that are targeted by this compound and developing more targeted therapies. Additionally, further studies could explore the potential use of this compound as an anti-inflammatory agent and its ability to inhibit the growth of bacteria and fungi. Finally, future studies could focus on optimizing the synthesis method for Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride to improve yield and reduce toxicity.
Synthesemethoden
The synthesis of Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride can be achieved through a multi-step process. The first step involves the reaction of 2-nitroaniline with chloroacetyl chloride to form 7-chloro-2-nitro-4-oxo-4H-quinazoline. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride.
Eigenschaften
CAS-Nummer |
111218-75-8 |
|---|---|
Produktname |
Piperazine, 1-(4-amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)-, monohydrochloride |
Molekularformel |
C17H15Cl2N7O6 |
Molekulargewicht |
484.2 g/mol |
IUPAC-Name |
[4-(4-amino-7-chloro-6,8-dinitroquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H14ClN7O6.ClH/c18-12-10(24(27)28)8-9-13(14(12)25(29)30)20-17(21-15(9)19)23-5-3-22(4-6-23)16(26)11-2-1-7-31-11;/h1-2,7-8H,3-6H2,(H2,19,20,21);1H |
InChI-Schlüssel |
GKFGHPRJILUARA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C(=C(C=C3C(=N2)N)[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)C4=CC=CO4.Cl |
Kanonische SMILES |
C1CN(CCN1C2=NC3=C(C(=C(C=C3C(=N2)N)[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)C4=CC=CO4.Cl |
Andere CAS-Nummern |
111218-75-8 |
Synonyme |
1-(4-Amino-7-chloro-6,8-dinitro-2-quinazolinyl)-4-(2-furanylcarbonyl)p iperazine HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



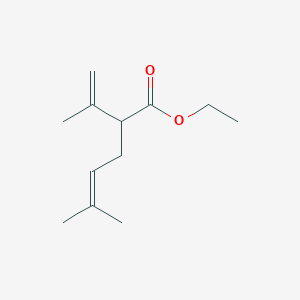
![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)
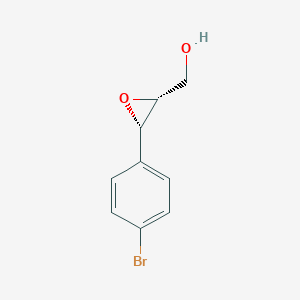
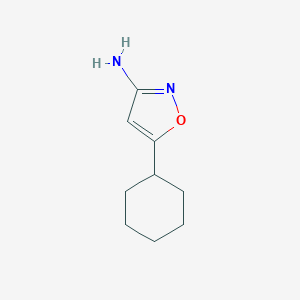
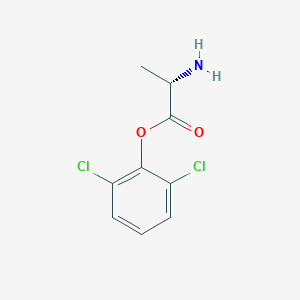
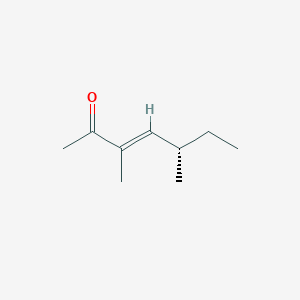
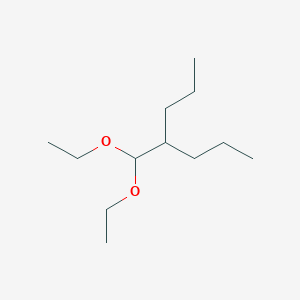
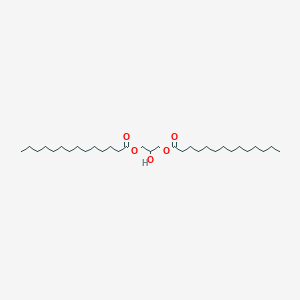
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)
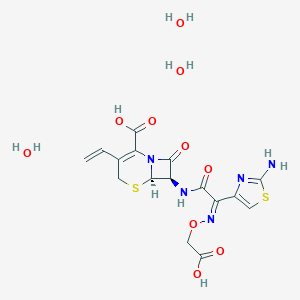
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)

